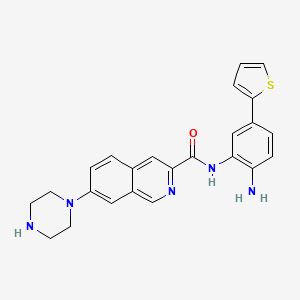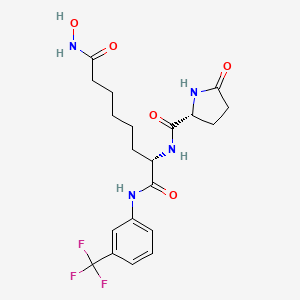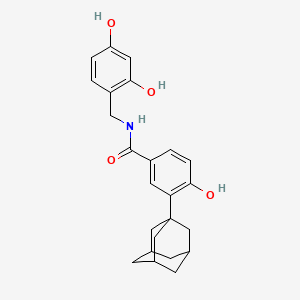![molecular formula C22H24N2OS B10835628 (2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol](/img/structure/B10835628.png)
(2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered significant attention due to its unique chemical structure and promising therapeutic properties.
Preparation Methods
The synthetic routes and reaction conditions for “PMID30107136-Compound-Example46” involve a series of well-defined steps. The preparation method typically includes:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through various chemical reactions such as condensation, cyclization, and functional group transformations.
Final Compound Formation: The intermediate compounds are then subjected to further reactions, including oxidation, reduction, and substitution, to form the final compound.
Industrial Production: Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
“PMID30107136-Compound-Example46” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where hydrogen is added or oxygen is removed, resulting in reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
“PMID30107136-Compound-Example46” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, it is employed to study cellular processes and molecular interactions, particularly in the context of infectious diseases.
Medicine: The compound’s therapeutic potential is being explored for the treatment of human immunodeficiency virus infection, hepatitis, and other infectious diseases.
Mechanism of Action
The mechanism of action of “PMID30107136-Compound-Example46” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Target Proteins: It binds to specific proteins involved in the replication and survival of infectious agents, thereby inhibiting their activity.
Modulating Immune Responses: The compound influences immune pathways, enhancing the body’s ability to fight infections and reduce inflammation.
Pathways Involved: Key pathways affected by the compound include the PD-1/PD-L1 axis, which plays a crucial role in immune evasion by infectious agents.
Comparison with Similar Compounds
“PMID30107136-Compound-Example46” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,2,4-oxadiazole derivatives, 1,3,4-oxadiazole derivatives, and 1,3,4-thiadiazole derivatives share structural similarities and therapeutic applications.
Uniqueness: What sets “PMID30107136-Compound-Example46” apart is its specific binding affinity to target proteins and its ability to modulate immune responses more effectively than other similar compounds.
Properties
Molecular Formula |
C22H24N2OS |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol |
InChI |
InChI=1S/C22H24N2OS/c1-15(25)13-24-12-11-20-21(14-24)26-22(23-20)19-10-6-9-18(16(19)2)17-7-4-3-5-8-17/h3-10,15,25H,11-14H2,1-2H3/t15-/m0/s1 |
InChI Key |
HABSDVBVXAIOBF-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=NC3=C(S2)CN(CC3)C[C@H](C)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC3=C(S2)CN(CC3)CC(C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide](/img/structure/B10835550.png)

![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835570.png)
![(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835576.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835586.png)
![3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835593.png)
![3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
![3-(Diethylamino)-1-[4-[4-[3-(diethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835601.png)
![3-(Dimethylamino)-1-[4-[4-[3-(dimethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835607.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[4-[2-(1-methylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzonitrile](/img/structure/B10835618.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835623.png)

